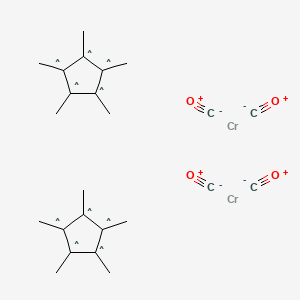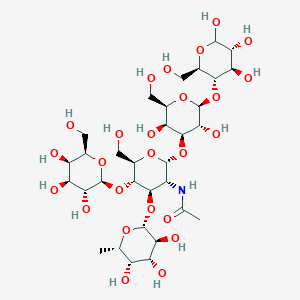
a-CGRP (29-37) (canine, mouse, rat)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-CGRP (29-37) (canine, mouse, rat) is a synthetic peptide derived from the calcitonin gene-related peptide (CGRP) family. It consists of 9 amino acids: H2N-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2. This peptide is primarily used in scientific research to study its biological functions and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-CGRP (29-37) typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The peptide chain is elongated step-by-step until the desired sequence is achieved.
Industrial Production Methods
Industrial production of alpha-CGRP (29-37) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and high yield. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the peptide from impurities.
化学反应分析
Types of Reactions
Alpha-CGRP (29-37) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted variants of alpha-CGRP (29-37), which can be used to study the peptide's structure-function relationships.
科学研究应用
Alpha-CGRP (29-37) is widely used in scientific research due to its role in various biological processes. It is involved in vasodilation, pain transmission, and immune responses. Researchers use this peptide to study its effects on cardiovascular health, migraine treatment, and inflammatory diseases.
作用机制
Alpha-CGRP (29-37) exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the CGRP receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, alpha-CGRP (29-37) activates intracellular signaling pathways, leading to physiological responses such as vasodilation and modulation of pain perception.
相似化合物的比较
Alpha-CGRP (29-37) is part of the CGRP family, which includes alpha-CGRP (37-amino acids) and beta-CGRP (CGRP II). While alpha-CGRP (29-37) is a shorter fragment, it retains similar biological activities. The uniqueness of alpha-CGRP (29-37) lies in its specific applications in research, particularly in studying the effects of shorter peptide sequences.
Similar Compounds
Alpha-CGRP (37-amino acids): : The full-length form of alpha-CGRP.
Beta-CGRP (CGRP II): : Another form of CGRP with different amino acid sequence and biological functions.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGRKKSNRTOED-NOBMLAFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N11O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
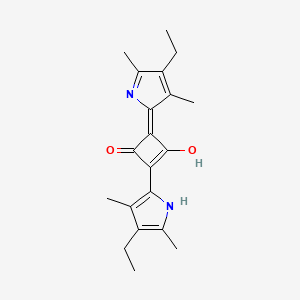
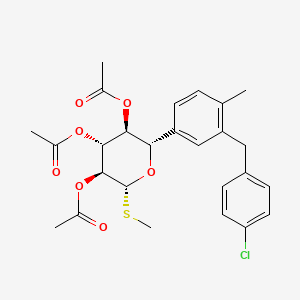
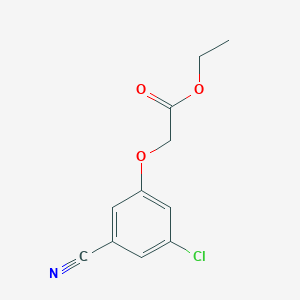

![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)
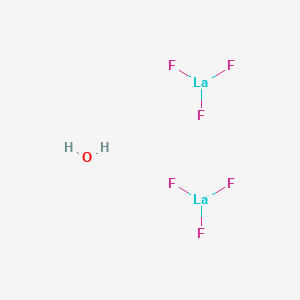
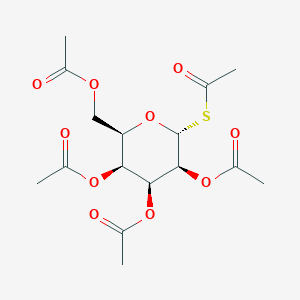
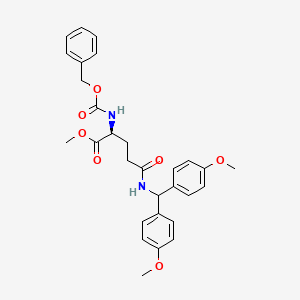
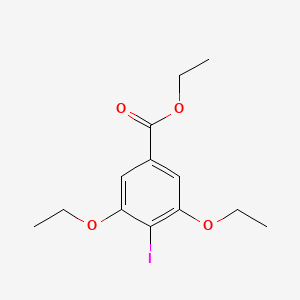

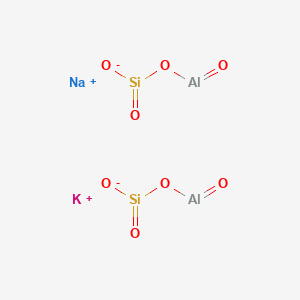
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
